molecular formula C11H17NO B13602851 2-(2-Ethoxyphenyl)propan-1-amine

2-(2-Ethoxyphenyl)propan-1-amine

Cat. No.: B13602851
M. Wt: 179.26 g/mol
InChI Key: NCEUYMBWYMBLJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxyphenyl)propan-1-amine is a chiral amine compound of significant interest in medicinal chemistry and pharmacological research. While direct data on this specific molecule is limited, its structural similarity to other phenoxy- and ethoxyphenyl-propanamines suggests a primary research focus on its role as a potential inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) . SSAO/VAP-1 is a multifunctional enzyme expressed in vascular endothelial cells, smooth muscle cells, and adipocytes. It plays a dual role in catalyzing the oxidation of primary amines and mediating the adhesion and transmigration of leukocytes from the blood into inflamed tissues . This dual function links SSAO/VAP-1 activity to a range of disease pathologies. Consequently, research-grade compounds like this compound are valuable tools for investigating therapeutic interventions for inflammatory diseases (such as rheumatoid arthritis, chronic obstructive pulmonary disease, and psoriasis) , diabetes and its related complications , and ischemic or vascular diseases . The compound features a propan-1-amine chain attached to the first carbon of a 2-ethoxyphenyl ring, a structure common to several bioactive molecules. Researchers are encouraged to explore its specific mechanism of action, selectivity, and pharmacokinetic properties. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(2-ethoxyphenyl)propan-1-amine

InChI

InChI=1S/C11H17NO/c1-3-13-11-7-5-4-6-10(11)9(2)8-12/h4-7,9H,3,8,12H2,1-2H3

InChI Key

NCEUYMBWYMBLJO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-ethoxyphenyl)propan-1-amine typically starts from 2-ethoxybenzaldehyde or related aryl precursors. The key steps involve:

Specific Chemical Methods

Reductive Amination of 2-Ethoxybenzaldehyde

This is a widely employed method involving the condensation of 2-ethoxybenzaldehyde with ammonia or an amine source, followed by reduction. Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation over palladium on carbon (Pd/C) are common reducing agents.

  • Reaction conditions: Typically performed under inert atmosphere at room temperature to mild heating.
  • Catalysts: Chiral catalysts such as rhodium complexes with BINAP ligands can be used to induce enantioselectivity.
  • Outcome: This method yields this compound with variable enantiomeric excess (ee), which can be optimized through catalyst choice and reaction parameters.
Halogenation and Nucleophilic Substitution

An alternative approach involves the synthesis of 2-bromo-1-(2-ethoxyphenyl)ethanone as an intermediate, followed by amination.

  • Example procedure: Bromination of 2-ethoxyacetophenone using N-bromosuccinimide (NBS) in the presence of p-toluenesulfonic acid and methanol under reflux, followed by extraction and substitution with ammonia or amine nucleophiles.
  • Reference: Adapted from methods by Tripathi et al. and Mohan Reddy et al.

Biocatalytic Methods: Transaminase-Catalyzed Synthesis

Recent advances include the use of amino transaminases (ATAs) for stereoselective synthesis of arylpropylamines.

  • Process: Biocatalytic amination of 2-ethoxyphenyl ketones using transaminases derived from bacterial sources (e.g., Chromobacterium violaceum).
  • Advantages: High enantioselectivity, environmentally friendly conditions, and potential for scalability.
  • Conditions: Typically conducted at 30 °C with an excess of isopropylamine as the amine donor.
  • Yield and ee: Enantiomeric excesses often exceed 95% with good yields.

Industrial and Flow Chemistry Approaches

  • Continuous flow reactors have been implemented to improve reaction control, reduce side reactions, and increase throughput.
  • Transition metal catalysis using Ru-PNN pincer complexes or Rh-BINAP systems can achieve asymmetric transfer hydrogenation with high enantioselectivity (>95% ee).
  • These methods facilitate scalable production with improved safety and reproducibility.

Analytical Data and Enantiomeric Purity

Enantiomeric Excess (ee) and Yield Data

Method Enantiomeric Excess (ee, %) Yield (%) Reference
Rhodium-BINAP Catalyzed Reductive Amination 98 75
Enzymatic Resolution (Lipase) 99 60
Biotransamination with ATAs >95 70-85

Structural Confirmation Techniques

  • X-ray Crystallography: Single-crystal diffraction at low temperatures (100 K) confirms absolute configuration via Flack parameter analysis.
  • Circular Dichroism (CD) Spectroscopy: Experimental CD spectra compared with density functional theory (DFT) calculations validate stereochemistry.
  • NMR Spectroscopy: Variable-temperature NMR can resolve rotameric equilibria and confirm structural assignments.
  • Chiral HPLC: Used to quantify enantiomeric purity employing chiral stationary phases such as Chiralpak AD-H.

Detailed Reaction Scheme Example

Step Reagents/Conditions Intermediate/Product Notes
1 2-Ethoxybenzaldehyde + NaBH4, MeOH, 0-25 °C 2-(2-Ethoxyphenyl)propan-1-ol Reduction of aldehyde to alcohol
2 Amination with NH3 + NaBH3CN, pH ~6, RT This compound Reductive amination
3 Chiral catalyst (Rh-BINAP) or enzymatic resolution (R)- or (S)-2-(2-ethoxyphenyl)propan-1-amine Enantioselective synthesis

Notes on Purification and Crystallization

  • Purification: Typically involves extraction with ethyl acetate or dichloromethane, followed by recrystallization or distillation.
  • Crystallization challenges: Twinning and solvent effects require solvent screening and use of additives; refinement of twinned crystals via SHELXPRO software improves data quality.
  • Analytical purity: Confirmed by melting point, NMR, and HPLC.

Summary of Key Preparation Methods

Preparation Method Advantages Limitations Typical Yield Enantiomeric Purity
Reductive Amination (Chemical) Straightforward, scalable Requires chiral catalysts for ee 60-75% Up to 98%
Halogenation + Substitution Versatile intermediate access Multi-step, hazardous reagents 50-70% Racemic or resolved
Biocatalytic Transamination High stereoselectivity, green Enzyme availability, cost 70-85% >95%
Continuous Flow Catalysis Scalable, efficient Requires specialized equipment >80% >95%

Chemical Reactions Analysis

Asymmetric Hydrogenation of Allylamine Precursors

The synthesis of 2-(2-Ethoxyphenyl)propan-1-amine often involves catalytic hydrogenation of its prochiral allylamine precursor, 2-(2-ethoxyphenyl)prop-2-en-1-amine. This reaction is stereoselective and influenced by catalysts, additives, and pressure conditions.

Key findings from hydrogenation studies:

CatalystH₂ Pressure (bar)AdditiveReaction Time (h)Yield (%)Enantiomeric Excess (% ee)
Rhodium 520CO₂248861
Rhodium 820CO₂247972
Rhodium 5100CO₂248475

Data adapted from CO₂-assisted asymmetric hydrogenation methodologies .

  • Mechanism: The reaction employs Rhodium catalysts with chiral ligands (e.g., DuPhos or BINAP derivatives) to induce enantioselectivity. CO₂ forms a reversible carbamate intermediate with the allylamine, stabilizing the transition state and enhancing stereochemical control.

  • Optimization: Higher H₂ pressures (100 bar) improve enantioselectivity but may reduce yields due to competitive side reactions.

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. While specific data for this compound is limited, analogous amines provide insights:

Oxidation pathways:

  • Nitroso Formation: Mild oxidants like meta-chloroperbenzoic acid (mCPBA) convert the amine to nitroso derivatives.

  • Nitro Compound Synthesis: Strong oxidants (e.g., KMnO₄ in acidic media) yield nitroalkanes, though overoxidation risks exist.

Example conditions for oxidation of primary amines:

Oxidizing AgentSolventTemperature (°C)Product
KMnO₄H₂SO₄/H₂O0–52-(2-Ethoxyphenyl)propan-1-nitro
mCPBADichloromethane252-(2-Ethoxyphenyl)propan-1-nitroso

Generalized from methodologies for structurally related amines .

Nucleophilic Substitution and Alkylation

The amine group acts as a nucleophile, participating in alkylation and acylation reactions:

A. Acylation:
Reaction with acetyl chloride or anhydrides yields amides.
Reagents:

  • Acetyl chloride, triethylamine (base), dichloromethane (solvent).
    Product: N-Acetyl-2-(2-ethoxyphenyl)propan-1-amine.

B. Alkylation:
Alkyl halides (e.g., methyl iodide) form secondary or tertiary amines.
Conditions:

  • NaHCO₃ as base, ethanol solvent, reflux.

Condensation Reactions

The amine reacts with carbonyl compounds (aldehydes/ketones) to form Schiff bases:

Example:
this compound + benzaldehyde → N-(Benzylidene)-2-(2-ethoxyphenyl)propan-1-amine.
Catalyst: Anhydrous MgSO₄ (desiccant).

Salt Formation

Reaction with inorganic acids (e.g., HCl) produces water-soluble salts:
Example:
this compound + HCl → this compound hydrochloride.
Application: Enhances stability and bioavailability for pharmacological studies .

Scientific Research Applications

2-(2-Ethoxyphenyl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a ligand for various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Positional and Functional Group Isomers

  • 1-(2-Ethoxyphenyl)propan-1-amine (Structural Isomer) This isomer differs in the placement of the amine group (attached to the first carbon of the propane chain). It shares the same molecular formula but exhibits distinct physicochemical properties, such as a liquid state at RT and a SMILES notation of CCC(C1=CC=CC=C1OCC)N . The ortho-ethoxy group may enhance steric hindrance compared to para-substituted analogs.
  • 3-(2-Ethoxyphenyl)propan-1-amine (Chain-Length Variant)
    This analog (CAS 937653-39-9) has an additional methylene group, resulting in a longer carbon chain. The extended chain may increase lipophilicity (higher logP) and alter pharmacokinetic profiles, such as tissue penetration and metabolic stability .

Substituent Variations on the Phenyl Ring

  • 2-(3-Chlorophenyl)propan-1-amine
    Replacing the ethoxy group with a chloro substituent introduces electron-withdrawing effects, reducing electron density on the phenyl ring. This modification can enhance binding to aromatic π-systems in biological targets but may decrease solubility due to higher hydrophobicity .

  • 2-(p-Tolyl)propan-1-amine
    The para-methyl group in this analog increases steric bulk without significant electronic effects. The methyl group’s hydrophobicity may improve membrane permeability compared to the ethoxy-substituted compound .

  • Fluorinated analogs often exhibit enhanced metabolic stability and bioavailability due to resistance to oxidative degradation .

Heterocyclic Derivatives with 2-Ethoxyphenyl Moieties

Compounds like (E)-5-(2-Ethoxyphenyl)-1-methyl-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (20) demonstrate the integration of the 2-ethoxyphenyl group into heterocyclic scaffolds. These derivatives often show improved target selectivity in medicinal chemistry applications, such as enzyme inhibition, due to the combined effects of the ethoxy group’s electronic modulation and the heterocycle’s rigidity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent logP* Physical State
2-(2-Ethoxyphenyl)propan-1-amine 179.26 o-Ethoxy ~2.5 Liquid
1-(2-Ethoxyphenyl)propan-1-amine 179.26 o-Ethoxy ~2.5 Liquid
2-(3-Chlorophenyl)propan-1-amine 183.66 m-Chloro ~3.0 Solid
2-(p-Tolyl)propan-1-amine 163.26 p-Methyl ~2.8 Solid

*Estimated using fragment-based methods.

Biological Activity

2-(2-Ethoxyphenyl)propan-1-amine, also known as 1-(2-ethoxyphenyl)propan-1-amine, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H15NO, and it features an ethoxy group attached to a phenyl ring, contributing to its unique properties. The compound is structurally related to various amines that exhibit diverse biological activities.

Research indicates that this compound may act as a ligand for specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are context-dependent but may involve interactions with neurotransmitter systems, which are crucial in pharmacological applications.

Pharmacological Applications

  • Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.
  • Antiviral Activity : In a recent study, derivatives of compounds related to this compound demonstrated significant antiviral properties against viruses such as chikungunya virus (CHIKV), with an effective concentration (EC50) of 40 nM .
  • Antimicrobial Properties : The compound has shown selective activity against certain bacterial strains, suggesting potential applications in treating infections .

In Vitro Studies

A study evaluating the biological activity of related compounds found that certain analogs exhibited low cytotoxicity on human cell lines while maintaining high selectivity indices (ranging from 10 to 400). This highlights the potential for developing therapeutics with minimal side effects .

Structure-Activity Relationship (SAR) Analysis

A detailed exploration of the structure–activity relationship revealed that modifications to the compound significantly affect its biological activity. For instance, the introduction of specific functional groups can enhance selectivity and potency against targeted enzymes involved in viral replication .

CompoundIC50 (nM)EC50 (nM)Selectivity Index
This compound-40High
Related Analog A60-Moderate
Related Analog B-100Low

Q & A

Q. What are the common synthetic routes for 2-(2-Ethoxyphenyl)propan-1-amine, and what key considerations affect yield?

  • Methodological Answer : A widely used approach involves reductive amination of 2-(2-ethoxyphenyl)propanal using sodium cyanoborohydride or hydrogenation with a palladium catalyst. Alternatively, nucleophilic substitution of 2-(2-ethoxyphenyl)propyl bromide with ammonia under anhydrous conditions can yield the amine. Key considerations include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to prevent side reactions .
  • Protecting groups : The ethoxy group’s stability under acidic/basic conditions must be verified to avoid cleavage during synthesis .
  • Yield optimization : Monitoring reaction progress via TLC or GC-MS ensures timely termination to minimize byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H-NMR confirms the ethoxy group (δ 1.3–1.5 ppm for CH3_3 and δ 3.8–4.0 ppm for OCH2_2) and amine protons (δ 1.5–2.5 ppm, broad). 13C^{13}C-NMR identifies the quaternary carbon adjacent to the ethoxy group (~148 ppm) .
  • IR : Stretching frequencies for N-H (3300–3500 cm1^{-1}) and C-O (1250 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : ESI-MS detects the molecular ion peak at m/z 193.3 (C11_{11}H17_{17}NO+^+) .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate, 4:1 to 1:1) to separate the amine from unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals, leveraging the compound’s moderate solubility .
  • Distillation : For large-scale synthesis, vacuum distillation (boiling point ~220–230°C at 10 mmHg) minimizes thermal decomposition .

Q. How to troubleshoot low yields in the reductive amination step during synthesis?

  • Methodological Answer :
  • Catalyst Activity : Test fresh batches of palladium on carbon or switch to sodium triacetoxyborohydride for milder conditions .
  • pH Control : Maintain a weakly acidic environment (pH 5–6) to protonate the amine intermediate and suppress side reactions .
  • Byproduct Analysis : Use GC-MS to identify imine or over-reduced byproducts; adjust stoichiometry or reaction time accordingly .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : SHELX software (e.g., SHELXL) refines crystal structures by analyzing diffraction data. For example:
  • Twinning Analysis : SHELXD identifies pseudo-symmetry in crystals with disordered ethoxy groups .
  • Hydrogen Bonding : SHELXPRO maps intermolecular interactions (e.g., N-H···O) to confirm amine proton positions .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to detect anomalies .

Q. What strategies address contradictory data between computational models and experimental results for this compound’s reactivity?

  • Methodological Answer :
  • Benchmarking Methods : Test multiple DFT functionals (B3LYP vs. M06-2X) to identify which best aligns with experimental reaction energies .
  • Solvent Effects : Include implicit solvation models (e.g., COSMO) in simulations to account for solvent polarity discrepancies .
  • Kinetic Studies : Compare computed activation barriers with experimental Arrhenius plots to validate transition states .

Q. How does the electron-donating ethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Resonance Effects : The ethoxy group donates electron density via resonance, reducing electrophilicity at the phenyl ring’s para position. This directs nucleophilic attacks to the meta position .
  • Steric Effects : The ethoxy group’s bulkiness slows SN2 reactions at the β-carbon of the propanamine chain, favoring SN1 mechanisms in polar solvents .
  • Experimental Validation : Conduct Hammett plots using derivatives with varying substituents to quantify electronic effects .

Comparative analysis of catalytic systems for asymmetric synthesis of chiral derivatives of this compound.

  • Methodological Answer :
  • Chiral Ligands : Compare Binap-Ru catalysts (for hydrogenation) vs. Jacobsen’s salen-Mn (for epoxidation) to achieve enantiomeric excess (ee) >90% .
  • Kinetic Resolution : Use lipase enzymes (e.g., CAL-B) to selectively acylate one enantiomer, separating racemic mixtures .
  • Circular Dichroism (CD) : Monitor ee by correlating CD spectra with HPLC chiral column data .

In silico approaches for predicting the biological activity of this compound derivatives.

  • Methodological Answer :
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donor count to predict receptor binding .
  • Docking Simulations : AutoDock Vina screens derivatives against serotonin receptors (5-HT2A_{2A}) to prioritize candidates for in vitro testing .
  • ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks early in drug development .

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Methodological Answer :
  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the ethoxy group .
  • Atmosphere : Use nitrogen or argon to displace oxygen, minimizing oxidative decomposition of the amine .
  • Compatibility : Avoid polypropylene containers; use glass or PTFE-lined caps to prevent leaching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.